4-Hydroxy 3-Keto Alverine 4-Hydroxy 3-Keto Alverine
Brand Name: Vulcanchem
CAS No.: 142047-96-9
VCID: VC18014922
InChI: InChI=1S/C20H25NO2/c1-2-21(16-6-9-17-7-4-3-5-8-17)20(23)15-12-18-10-13-19(22)14-11-18/h3-5,7-8,10-11,13-14,22H,2,6,9,12,15-16H2,1H3
SMILES:
Molecular Formula: C20H25NO2
Molecular Weight: 311.4 g/mol

4-Hydroxy 3-Keto Alverine

CAS No.: 142047-96-9

Cat. No.: VC18014922

Molecular Formula: C20H25NO2

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy 3-Keto Alverine - 142047-96-9

Specification

CAS No. 142047-96-9
Molecular Formula C20H25NO2
Molecular Weight 311.4 g/mol
IUPAC Name N-ethyl-3-(4-hydroxyphenyl)-N-(3-phenylpropyl)propanamide
Standard InChI InChI=1S/C20H25NO2/c1-2-21(16-6-9-17-7-4-3-5-8-17)20(23)15-12-18-10-13-19(22)14-11-18/h3-5,7-8,10-11,13-14,22H,2,6,9,12,15-16H2,1H3
Standard InChI Key VLBAKTXSBQAVGD-UHFFFAOYSA-N
Canonical SMILES CCN(CCCC1=CC=CC=C1)C(=O)CCC2=CC=C(C=C2)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-Hydroxy 3-keto alverine is a tertiary amine derivative characterized by the following physicochemical properties:

PropertyValue
CAS Registry Number142047-96-9
Molecular FormulaC20H25NO2\text{C}_{20}\text{H}_{25}\text{NO}_{2}
Molecular Weight311.42 g/mol
IUPAC Name4-(3-(Ethyl(3-phenylpropyl)amino)propyl)phenol
Key Functional GroupsHydroxyl (-OH), Ketone (=O), Tertiary amine

The compound’s structure includes a phenylpropylamine backbone modified by hydroxyl and ketone groups, which enhance its polarity compared to the parent drug alverine . These modifications are critical for its role as a metabolite and synthetic intermediate.

Spectroscopic Profile

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its identity:

  • 1H^1\text{H}-NMR (300 MHz, DMSO-d6): Signals at δ 9.867 (1H, s, 4-OH), 7.441 (1H, s, aromatic), and 2.479 (3H, s, COCH3) align with the hydroxyl, aromatic, and acetyl groups, respectively .

  • Mass Spectrometry: A molecular ion peak at m/z 311.42 ([M+H]⁺) and sodium adduct at m/z 333.41 ([M+Na]⁺) further validate the molecular weight .

Synthesis and Metabolic Pathways

Industrial Synthesis

4-Hydroxy 3-keto alverine is synthesized via a multi-step route starting from alverine citrate:

  • Oxidation of Alverine: Alverine undergoes enzymatic oxidation in hepatic microsomes, introducing a ketone group at the 3-position.

  • Hydroxylation: Subsequent cytochrome P450-mediated hydroxylation at the 4-position yields the target compound .

In laboratory settings, the compound is produced chemically using alverine as a precursor. A typical protocol involves:

  • Reagents: Alverine, potassium permanganate (oxidizing agent), and acidic or basic catalysts.

  • Conditions: Reaction temperatures of 40–60°C under nitrogen atmosphere to prevent degradation .

Metabolic Role

As a plasma metabolite of alverine, 4-hydroxy 3-keto alverine is integral to understanding the drug’s pharmacokinetics. Alverine is primarily metabolized via:

  • Phase I Metabolism: Oxidation and hydroxylation by CYP3A4/5 enzymes.

  • Phase II Metabolism: Glucuronidation of the hydroxyl group for renal excretion .

The metabolite’s formation correlates with alverine’s therapeutic efficacy and safety profile, as excessive accumulation may indicate metabolic saturation or hepatotoxicity .

Analytical Applications in Pharmaceutical Development

Quality Control Testing

4-Hydroxy 3-keto alverine serves as a reference standard in:

  • High-Performance Liquid Chromatography (HPLC): To quantify alverine and its metabolites in bulk drugs and formulations. A typical method uses a C18 column, UV detection at 254 nm, and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) .

  • Mass Spectrometry: For structural confirmation and impurity profiling during regulatory submissions .

Method Validation

Regulatory guidelines (ICH Q2(R1)) require validation of parameters such as:

  • Linearity: R2>0.99R^2 > 0.99 over 50–150% of the target concentration.

  • Accuracy: Recovery rates of 98–102% for spiked samples.

  • Precision: Relative standard deviation (RSD) < 2% for intra-day and inter-day assays .

Pharmacological and Toxicological Insights

Bioactivity

While 4-hydroxy 3-keto alverine itself lacks spasmolytic activity, it modulates the pharmacokinetics of alverine by:

  • Competitive Binding: Interacting with serum albumin, altering free drug concentrations.

  • Enzyme Inhibition: Potentially inhibiting CYP450 isoforms at high concentrations, leading to drug-drug interactions .

Toxicity Profile

Limited data exist on its direct toxicity, but studies on alverine suggest:

  • Acute Toxicity: LD50 > 2,000 mg/kg in rodents.

  • Genotoxicity: Negative in Ames tests and micronucleus assays .

Regulatory and Industrial Considerations

Compliance with Pharmacopeial Standards

The compound must meet stringent criteria outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), including:

  • Purity: ≥98.5% by HPLC.

  • Residual Solvents: Compliance with ICH Q3C limits for Class 2 solvents (e.g., methanol < 3,000 ppm) .

Challenges in Large-Scale Production

Key issues include:

  • Low Solubility: Hinders formulation in aqueous matrices; co-solvents like polyethylene glycol (PEG) 400 are often required.

  • Stability: Degrades under acidic conditions, necessitating pH-controlled storage (pH 6–8) .

Future Research Directions

Addressing Knowledge Gaps

Priority areas include:

  • Solubility Enhancement: Development of prodrugs or nanoformulations to improve bioavailability.

  • Metabolic Pathway Elucidation: Isotope-labeling studies to track metabolite distribution in vivo.

Technological Innovations

Emerging techniques such as:

  • Cryo-Electron Microscopy: To study metabolite-enzyme interactions at atomic resolution.

  • Machine Learning: Predicting metabolic pathways and toxicity risks using QSAR models .

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